![molecular formula C19H23FN2OS B6563084 N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}cyclohexanecarboxamide CAS No. 923220-41-1](/img/structure/B6563084.png)

N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}cyclohexanecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

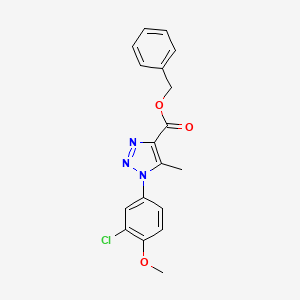

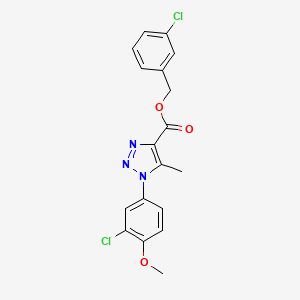

The compound is a complex organic molecule with several functional groups, including a thiazole ring (a type of heterocyclic compound), a fluorophenyl group (a phenyl ring with a fluorine atom), and a cyclohexanecarboxamide group (a cyclohexane ring attached to a carboxamide group). These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used to analyze the structure of complex organic compounds .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the thiazole ring is aromatic and relatively stable, but can undergo electrophilic substitution reactions. The fluorophenyl group can participate in nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, its solubility would be influenced by its polarity, and its melting and boiling points would be determined by the strength of the intermolecular forces .Wissenschaftliche Forschungsanwendungen

- Thiazoles exhibit antioxidant potential due to their ability to scavenge free radicals and protect cells from oxidative damage. Researchers have explored derivatives of thiazole as potential antioxidants .

- Some thiazole derivatives demonstrate analgesic and anti-inflammatory properties. These compounds may modulate pain pathways and reduce inflammation .

- Thiazoles have been investigated for their antimicrobial and antifungal effects. Compounds like sulfathiazole and related derivatives exhibit activity against bacteria and fungi .

- Researchers have explored thiazole derivatives as potential antiviral agents. These compounds may inhibit viral replication or entry into host cells .

- Thiazoles may have neuroprotective properties, potentially safeguarding neurons from damage or degeneration. Further studies are needed to explore their mechanisms of action .

- Thiazoles have shown promise as antitumor agents. For example, certain derivatives exhibit cytotoxic effects on human tumor cell lines .

- While not directly related to thiazoles, indole derivatives are also of interest. Indole-3-acetic acid, a plant hormone derived from tryptophan, plays a crucial role in plant growth and development .

Antioxidant Properties

Analgesic and Anti-Inflammatory Effects

Antimicrobial and Antifungal Activity

Antiviral Potential

Neuroprotective Effects

Antitumor and Cytotoxic Activity

Biological Activities of Indole Derivatives

Wirkmechanismus

Target of Action

The primary targets of N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}cyclohexanecarboxamide are the Peroxisome Proliferator-Activated Receptors (PPARs) . These receptors are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes. They play essential roles in the regulation of cellular differentiation, development, and metabolism .

Mode of Action

N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}cyclohexanecarboxamide acts as a triple-acting agonist for PPARα, -γ, and -δ . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, the compound binds to the PPARs and activates them, leading to changes in the expression of specific genes .

Biochemical Pathways

Upon activation, PPARs regulate several biochemical pathways involved in lipid metabolism, glucose homeostasis, cell proliferation, differentiation, and apoptosis . The downstream effects of these pathways can lead to changes in cellular function and overall physiology .

Result of Action

The activation of PPARs by N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}cyclohexanecarboxamide can lead to a variety of cellular effects. These may include changes in lipid and glucose metabolism, modulation of inflammatory responses, and regulation of cell growth and differentiation .

Safety and Hazards

Zukünftige Richtungen

The future research directions for this compound could include exploring its potential applications in fields such as medicinal chemistry, materials science, or chemical biology. This could involve studying its reactivity, investigating its interactions with biological targets, or developing new methods for its synthesis .

Eigenschaften

IUPAC Name |

N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]cyclohexanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23FN2OS/c1-13-17(10-11-21-18(23)14-6-3-2-4-7-14)24-19(22-13)15-8-5-9-16(20)12-15/h5,8-9,12,14H,2-4,6-7,10-11H2,1H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRYVVMTUZSIXPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC(=CC=C2)F)CCNC(=O)C3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23FN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-methyl-2-{[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one](/img/structure/B6563011.png)

![{5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl 1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B6563023.png)

![N-(2,4-dimethoxyphenyl)-5-methyl-1-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6563038.png)

![2,4-dimethyl-N-{2-[4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-1,3-thiazole-5-carboxamide](/img/structure/B6563054.png)

![N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2,5-dimethoxybenzene-1-sulfonamide](/img/structure/B6563060.png)

![2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}acetamide](/img/structure/B6563068.png)

![N-cyclohexyl-2-({6-[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide](/img/structure/B6563075.png)

![2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}acetamide](/img/structure/B6563092.png)

![2-({6-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B6563100.png)

![3-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]-6-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)pyridazine](/img/structure/B6563104.png)

![8-[3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carbonyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B6563107.png)

![1-(4-fluorophenyl)-4-[3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carbonyl]piperazine](/img/structure/B6563115.png)